![molecular formula C25H30N6O B2895761 (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone CAS No. 2034473-50-0](/img/structure/B2895761.png)
(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone
is a complex organic molecule. It contains several functional groups and rings, including a benzylpiperidin-1-yl group, a pyrimidin-4-yl group, and a dimethyl-1H-pyrazol-1-yl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The benzylpiperidin-1-yl group, for example, consists of a benzene ring attached to a piperidine ring . The pyrimidin-4-yl group is a six-membered ring with two nitrogen atoms . The dimethyl-1H-pyrazol-1-yl group contains a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the nitrogen atoms in the pyrimidin-4-yl and dimethyl-1H-pyrazol-1-yl groups could potentially participate in reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Potential
- A study by Hafez et al. (2016) explored novel pyrazole derivatives with antimicrobial and anticancer activities, highlighting the importance of pyrazole moieties in developing potential therapeutic agents. These compounds showed significant activity, suggesting a potential pathway for designing drugs related to (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone (Hafez, Al-Hussain, & El-Gazzar, 2016).
Synthesis Under Microwave Irradiation
- Han et al. (2009) demonstrated the microwave-assisted synthesis of new heterocyclic compounds, including pyrimido and pyrazolo derivatives. This method offered a rapid and efficient way to synthesize complex structures, which could be relevant for compounds similar to (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone, enhancing the scope of biomedical screening (Han, Zhang, Jiang, Ma, Shi, & Tu, 2009).
Insecticidal and Antibacterial Activity
- Deohate and Palaspagar (2020) investigated pyrimidine-linked pyrazole heterocyclics for their insecticidal and antimicrobial properties. Such studies underscore the versatile potential of pyrazole and pyrimidine derivatives in agricultural and pharmaceutical applications, relevant to the research on (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone (Deohate & Palaspagar, 2020).
Antiproliferative Activity
- Bakr and Mehany (2016) focused on enhancing the cytotoxic activity of pyrazolo[3,4-d]pyrimidine core, presenting significant antiproliferative activity against various cancer cell lines. This aligns with the exploration of complex heterocyclic compounds for cancer treatment, including (4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone (Bakr & Mehany, 2016).
Wirkmechanismus
Mode of Action
The specifics of these interactions and the resulting changes are subjects of ongoing research .
Result of Action
It is suggested that it may have neuroprotective effects, potentially inhibiting ros generation and exerting protective action on sh-sy5y cells towards aβ and h2o2-mediated cell death and oxidative injury .
Eigenschaften
IUPAC Name |
(4-benzylpiperidin-1-yl)-[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O/c1-18-12-19(2)31(28-18)24-14-23(26-17-27-24)30-15-22(16-30)25(32)29-10-8-21(9-11-29)13-20-6-4-3-5-7-20/h3-7,12,14,17,21-22H,8-11,13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKGBWXAGWHKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CC(C3)C(=O)N4CCC(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-benzylpiperidin-1-yl)(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.